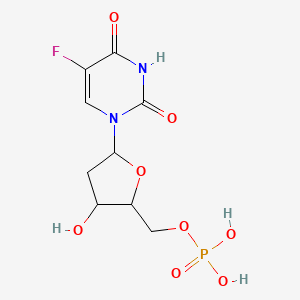

5-Fluoro-2'-deoxyuridine-5'-monophosphate;5-Fluoro-2'-deoxyuridine-5'-O-monophosphate;5-Fluorodeoxyuridine monophosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

. It acts as a suicide inhibitor of thymidylate synthase, an enzyme crucial for DNA synthesis. By inhibiting deoxynucleotide biosynthesis, fluorodeoxyuridylate halts the rapid proliferation of fast-growing tumors, making it a widely used compound in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fluorodeoxyuridylate is synthesized in vivo from 5-fluorouracil and 5-fluorodeoxyuridine. The process involves the bioactivation of 5-fluorouracil through a series of enzymatic reactions, ultimately converting it into the active form, fluorodeoxyuridylate .

Industrial Production Methods: The industrial production of fluorodeoxyuridylate typically involves the synthesis of its precursors, 5-fluorouracil and 5-fluorodeoxyuridine, followed by their enzymatic conversion to fluorodeoxyuridylate. This process is carried out under controlled conditions to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: Fluorodeoxyuridylate primarily undergoes substitution reactions. It forms a stable inhibitory complex with thymidylate synthase and the co-substrate 5,10-methylenetetrahydrofolate .

Common Reagents and Conditions: The bioactivation of 5-fluorouracil to fluorodeoxyuridylate involves enzymes such as thymidine phosphorylase and thymidylate synthase. The reaction conditions are typically physiological, occurring within the cellular environment .

Major Products: The major product of the reaction involving fluorodeoxyuridylate is the irreversible inhibition of thymidylate synthase, leading to the cessation of DNA synthesis and cell proliferation .

Scientific Research Applications

Fluorodeoxyuridylate has extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is widely used in cancer therapy due to its ability to inhibit thymidylate synthase and halt tumor growth . Additionally, it serves as a valuable tool in biochemical studies to understand the mechanisms of enzyme inhibition and DNA synthesis .

Mechanism of Action

Fluorodeoxyuridylate exerts its effects by forming a stable inhibitory complex with thymidylate synthase and 5,10-methylenetetrahydrofolate . This complex prevents the conversion of deoxyuridine monophosphate to deoxythymidine monophosphate, leading to a depletion of thymidine triphosphate and subsequent inhibition of DNA synthesis . The molecular targets involved in this pathway include thymidylate synthase and the enzymes responsible for the bioactivation of 5-fluorouracil .

Comparison with Similar Compounds

- 5-Fluorouracil

- 5-Fluorodeoxyuridine

- Floxuridine

Comparison: Fluorodeoxyuridylate is unique in its ability to form a stable inhibitory complex with thymidylate synthase, leading to irreversible inhibition of the enzyme . While 5-fluorouracil and 5-fluorodeoxyuridine are precursors to fluorodeoxyuridylate, they do not directly inhibit thymidylate synthase. Floxuridine, on the other hand, is metabolized to fluorodeoxyuridylate and shares a similar mechanism of action .

Properties

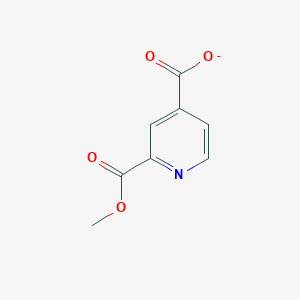

Molecular Formula |

C9H12FN2O8P |

|---|---|

Molecular Weight |

326.17 g/mol |

IUPAC Name |

[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C9H12FN2O8P/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(20-7)3-19-21(16,17)18/h2,5-7,13H,1,3H2,(H,11,14,15)(H2,16,17,18) |

InChI Key |

HFEKDTCAMMOLQP-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)F)COP(=O)(O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B14120684.png)

![1-(2,4-difluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14120710.png)

![8-(4-chlorophenyl)-7-methyl-2-((3-(trifluoromethyl)benzyl)thio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B14120770.png)